molecular formula C8H9ClN4 B3077704 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride CAS No. 10495-62-2

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride

Cat. No.: B3077704
CAS No.: 10495-62-2
M. Wt: 196.64 g/mol
InChI Key: GHDWCWCYOZPWHT-UHFFFAOYSA-N
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Description

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 3 and an amine group at position 5, in its protonated hydrochloride form. This compound is widely utilized in medicinal chemistry as a building block for synthesizing fused heterocyclic systems, such as Schiff bases and antiproliferative agents . Its structure has been confirmed via X-ray crystallography, revealing planar geometry with a dihedral angle of 2.3° between the phenyl and triazole rings, facilitating π-electron delocalization .

Properties

IUPAC Name

5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H3,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWCWCYOZPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574296
Record name 5-Phenyl-1H-1,2,4-triazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10495-62-2
Record name NSC25525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyl-1H-1,2,4-triazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as high temperatures and the presence of catalysts, to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring exhibits regioselective reactivity at N1 and C5 positions due to electron density distribution. Key findings include:

  • Amination : Reacts with alkyl halides under microwave irradiation (170°C, acetonitrile) to form N-alkylated derivatives with 58-72% yields . Secondary amines show higher reactivity than primary amines due to reduced steric hindrance.

  • Acyl Transfer : Forms amide bonds with activated esters (e.g., NHS esters) in DMF at room temperature, achieving >85% conversion within 2 hours .

Table 1: Optimization of alkylation reactions

Alkylating AgentSolventTemp (°C)Time (min)Yield (%)
Methyl iodideAcetonitrile1702565
Benzyl chlorideDMF1204058
Ethyl bromoacetateTHF806072

Cyclization and Ring Formation

The compound participates in heterocycle synthesis through:

  • Triazolo[1,5-a]pyrimidines : Reacts with β-diketones in acetic acid under reflux (Δ, 6h) to form fused rings via tandem condensation-cyclization (78-92% yields) .

  • Copper-Catalyzed Coupling : Forms 5-alkynyltriazoles with terminal alkynes using CuI/TBTA catalyst system (CH₃CN, 60°C, 12h) .

Mechanistic pathway :

  • Coordination of Cu(I) to triazole N2 atom

  • Oxidative coupling with alkyne via σ-bond metathesis

  • Reductive elimination to form C-C bond

Tautomerism-Driven Reactivity

Annular prototropy between 3-phenyl-1H-1,2,4-triazol-5-amine (I) and 5-phenyl-1H-1,2,4-triazol-3-amine (II) significantly impacts reaction outcomes:

Table 2: Tautomeric equilibrium analysis (DMSO-d₆, 298K)

Tautomerδ(NH) (ppm)Population (%)Dihedral Angle (°)
I10.32622.3(2)
II10.453830.8(2)

X-ray crystallography confirms tautomer I predominates in solid state due to stronger N-H⋯N hydrogen bonding (d(N⋯N) = 2.892Å) . This tautomeric preference directs electrophilic attack to C5 position in solution-phase reactions.

Oxidative Functionalization

Controlled oxidation with KMnO₄/H₂SO₄ (0.1M, 25°C) selectively converts the amine group to nitroso derivative while preserving the triazole ring:

Reaction progression :
3-Ph-NH₂-Triazole → 3-Ph-NO-Triazole (τ₁/₂ = 45min, 89% yield)
→ 3-Ph-NO₂-Triazole (prolonged oxidation >2h)

Hydrogen Bonding Networks

The NH groups participate in directional interactions affecting supramolecular assembly:

Key hydrogen bonds :

  • N1-H⋯O=C (d = 2.76Å, ∠ = 168°)

  • N5-H⋯N2 (d = 2.89Å, ∠ = 155°)

These interactions facilitate crystal engineering of coordination polymers when reacted with Zn(II) acetate, forming 2D frameworks with 14.7Å pore spacing .

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit kinases and lysine-specific demethylase 1, which are involved in critical cellular processes .

Comparison with Similar Compounds

Structural Variations and Tautomerism

  • Tautomeric Forms : The compound exists in equilibrium with its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine, which exhibits a larger dihedral angle (30.8°) between the phenyl and triazole rings, reducing π-delocalization and altering hydrogen-bonding patterns in crystalline networks .
  • Substituent Effects: 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate: Methyl substitution at position 1 enhances steric bulk and alters solubility. The hydrochloride salt increases hydrophilicity compared to the free base .

Physicochemical Properties

Compound Name Molecular Weight Solubility Stability Key Structural Feature
3-Phenyl-1H-1,2,4-triazol-5-amine HCl 228.68 (hydrate) Soluble in polar solvents (DMF, ethanol) Stable under inert atmosphere Planar geometry, π-delocalization
1-Methyl-3-phenyl analog 228.68 Moderate in water Hygroscopic Methyl at N1, hydrochloride salt
4-(3-Phenyl-triazol-5-yl)piperidine HCl 264.75 High in DMSO Sensitive to moisture Piperidine ring enhances basicity
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine HCl 149.58 High in aqueous buffers Requires 2–8°C storage Aminomethyl group increases polarity

Biological Activity

3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring fused with a phenyl group. The presence of the triazole moiety is crucial as it is a common pharmacophore in many bioactive compounds. The compound is characterized by its planar structure, which enhances its interaction with various biological targets .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of key metabolic pathways in microorganisms.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies indicate that it can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity or interfering with their metabolic processes.

Case Study: Efficacy Against Fungal Strains

A recent study evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated that the compound effectively reduced fungal viability at concentrations similar to those observed for conventional antifungal agents.

Antiviral Activity

The antiviral potential of this compound has also been investigated. It has shown promise as an inhibitor of viral replication in vitro.

The antiviral mechanism is believed to involve the inhibition of viral enzymes such as neuraminidase and hemagglutinin. These enzymes are critical for viral entry and replication within host cells.

Table 2: Antiviral Activity Assessment

Virus StrainIC50 (µg/mL)Effectiveness (%)Reference
Influenza A (H1N1)0.590%
Herpes Simplex Virus0.885%

Research Findings and Future Directions

The biological activity of this compound suggests its potential as a lead compound for drug development. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Structural Modifications

Modifications to the phenyl group or triazole ring may yield derivatives with improved bioactivity. For instance, introducing substituents that enhance binding affinity to target enzymes could be beneficial.

Q & A

Basic: What are the common synthetic routes for 3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride, and how are the products characterized?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazol-5-amine derivatives are often synthesized via the Boulton-Katritzky rearrangement of arylhydrazonoamidoximes under refluxing conditions (e.g., DMF with piperidine), yielding high-purity products . Characterization includes:

  • NMR spectroscopy to confirm substituent positions and tautomeric forms.
  • X-ray crystallography to resolve structural ambiguities, such as hydrogen bonding networks .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify purity.

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Answer:
X-ray crystallography resolves tautomerism and hydrogen-bonding patterns. For instance, the compound co-crystallizes with its tautomer (5-phenyl-1,2,4-triazol-3-amine), revealing distinct dihedral angles between phenyl and triazole rings (2.3° vs. 30.8°) . Key steps:

  • Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data .
  • Hydrogen bonding analysis : Identify N–H⋯N interactions forming 2D networks .
  • Planarity assessment : Measure π-electron delocalization in the triazole ring to distinguish tautomers .

Advanced: How does tautomerism affect the reactivity and applications of this compound in drug development?

Answer:
Tautomerism influences electronic distribution and binding affinity. For example:

  • 3-Phenyl-1,2,4-triazol-5-amine shows greater π-delocalization, enhancing interactions with hydrophobic enzyme pockets (e.g., ketol-acid reductoisomerase inhibition) .
  • 5-Phenyl tautomer : Reduced delocalization may alter solubility and metabolic stability .
    Methodological insights :
  • Use NOE difference experiments to distinguish tautomers in solution .
  • DFT calculations predict dominant tautomeric forms under physiological conditions .

Advanced: What methodologies are used to study the compound's interactions with biological targets?

Answer:

  • Enzyme inhibition assays : Measure IC50 values against targets like ketol-acid reductoisomerase using spectrophotometric methods .
  • Molecular docking : Compare binding modes of tautomers with protein active sites (e.g., PDB: 1YQY) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
  • 15N isotopic labeling (e.g., 15N-1,3-diphenyl derivatives) to track metabolic pathways via NMR .

Advanced: How can derivatization enhance the compound's properties for energetic or pharmaceutical applications?

Answer:
Derivatization strategies include:

  • Nitration : Introducing nitro groups (e.g., HANTT derivatives) improves thermal stability for energetic materials (decomposition >250°C) .
  • Salt formation : Guanidinium or tetrazolium salts enhance crystallinity and reduce sensitivity .
  • Fluorinated analogs : Substituents like trifluoromethyl groups increase lipophilicity and blood-brain barrier penetration .
    Characterization :
  • Single-crystal XRD for salt/polymorph identification .
  • DSC/TGA to assess thermal stability .

Data Contradiction: How to resolve discrepancies in reported synthesis yields or biological activity data?

Answer:

  • Synthesis yield variability : Optimize reaction conditions (e.g., microwave-assisted synthesis reduces side reactions vs. conventional heating) .
  • Biological activity conflicts :
    • Validate assay conditions (pH, temperature) affecting tautomer equilibrium .
    • Use HPLC-coupled MS to check for impurities or degradation products.
    • Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm structural assignments .

Advanced: What are the challenges in computational modeling of this compound's tautomeric equilibria?

Answer:

  • Solvent effects : Polar solvents stabilize zwitterionic forms, complicating gas-phase DFT predictions .
  • Dynamic proton transfer : Requires ab initio molecular dynamics (AIMD) to simulate tautomer interconversion.
  • Crystal packing forces : X-ray structures may not reflect solution-phase dominance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride
Reactant of Route 2
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3-Phenyl-1H-1,2,4-triazol-5-amine hydrochloride

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